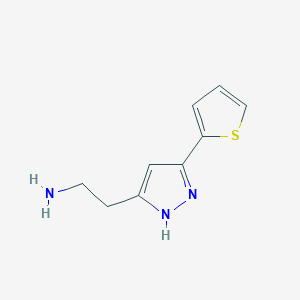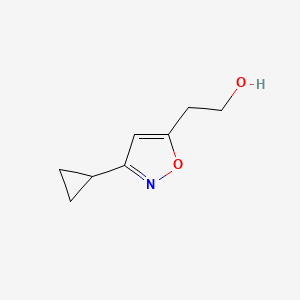![molecular formula C10H8BrN3O2 B1466400 1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247610-18-9](/img/structure/B1466400.png)
1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8BrN3O2 . It belongs to the class of organic compounds known as triazoles . Triazoles are very important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, a carboxylic acid group, and a bromophenyl group . The exact 3D structure could not be found in the available resources.
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 508.0±60.0 °C and a predicted density of 1.72±0.1 g/cm3 . Its pKa is predicted to be 3.29±0.50 .
Scientific Research Applications
BPT is used in a variety of scientific research applications, including organic chemistry, biochemistry, and pharmacology. It is a useful reagent for the synthesis of other organic compounds and can be used to synthesize heterocyclic compounds, such as triazoles and imidazoles. BPT has also been used to synthesize drugs, such as antifungal agents, and has been employed in the study of enzyme inhibitors and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of BPT is not well understood, but it is believed to involve the formation of a covalent bond between the compound and the target molecule. This covalent bond is believed to be formed through the reaction of the 4-bromophenylacetic acid and hydrazine, which generates a reactive intermediate that is capable of forming the covalent bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPT are not yet fully understood. However, studies have shown that it is capable of inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances. In addition, BPT has been shown to have antifungal activity and may have potential applications in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
BPT has several advantages as a reagent for chemical synthesis and scientific research. It is a stable compound that is relatively easy to synthesize and purify, and it is also relatively inexpensive. However, BPT is also limited by its relatively low solubility in water and its relatively low reactivity with other compounds.
Future Directions
Despite its potential applications, the full potential of BPT has yet to be realized. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further studies are needed to determine the optimal conditions for synthesizing and purifying BPT, as well as to identify potential new applications for the compound. Finally, research is needed to develop new methods for synthesizing BPT, as well as to improve existing synthesis methods.
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDTOQTQRBXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



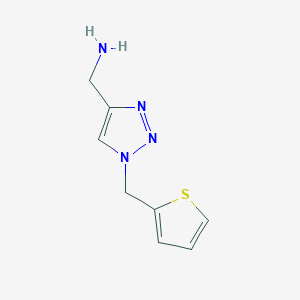
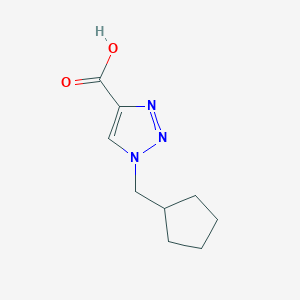
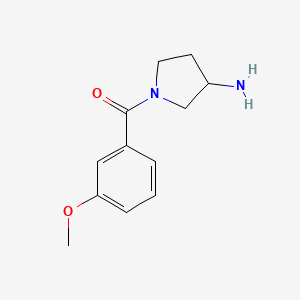
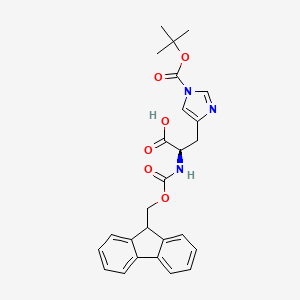
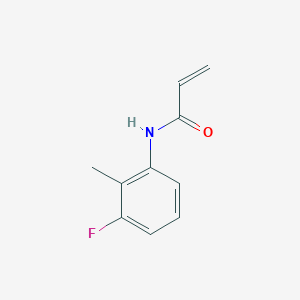
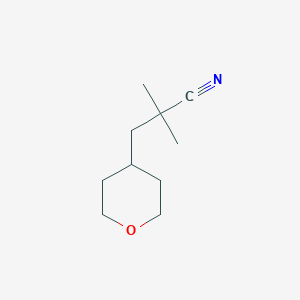
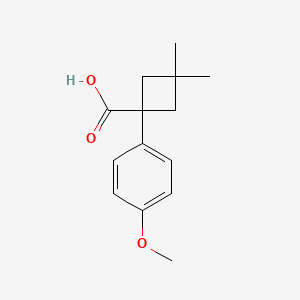
![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
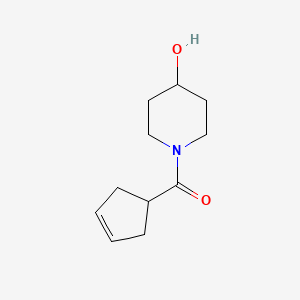
![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1466333.png)
